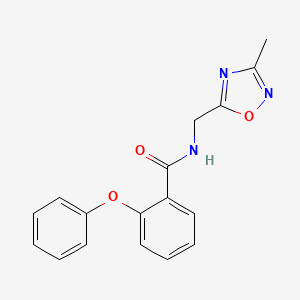

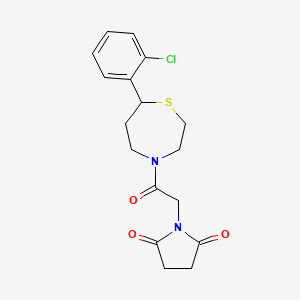

![molecular formula C17H17N3O4S3 B2424103 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034528-38-4](/img/structure/B2424103.png)

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Photovoltaics and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif serves as an electron donor–acceptor (D–A) system. Researchers have extensively explored its use in photovoltaics and as fluorescent sensors. However, its potential as a visible-light organophotocatalyst remained unexplored until recently . By systematically modifying the donor groups while keeping the BTZ acceptor group constant, scientists have fine-tuned the photocatalyst’s optoelectronic and photophysical properties. These compounds were validated using reactions such as Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions.

Dye-Sensitized Solar Cells (DSSCs) and OLEDs

Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor and the 4-(7)-cyanogroup as an anchor acceptor have been investigated for photovoltaic applications. These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The compound’s unique electronic properties make it a promising candidate for enhancing energy conversion efficiency in solar cells and improving OLED performance.

Stable Photostable Products

The rapid reaction of this compound yields an air-, thermo-, and photostable product in high yield. This yellow precipitate can be isolated by filtration . Such stability is crucial for practical applications, especially in materials that need to withstand environmental conditions.

Fluorescent Ultrathin Covalent Triazine Framework (F-CTF) Nanosheets

In recent work, researchers introduced an electron-deficient monomer, 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) , into a two-dimensional framework. This resulted in fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit unique fluorescence properties and could find applications in sensors, imaging, and optoelectronic devices.

properties

IUPAC Name |

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S3/c21-26(22)12-11-20(10-9-15(26)13-5-2-1-3-6-13)27(23,24)16-8-4-7-14-17(16)19-25-18-14/h1-8,15H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDCKEFGEKLREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

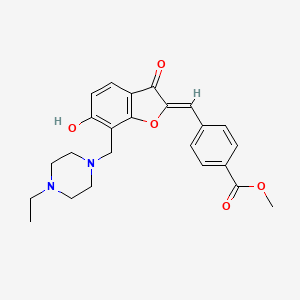

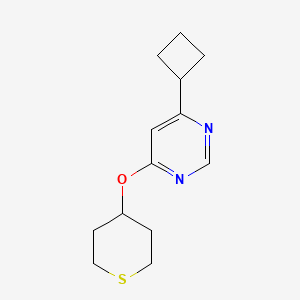

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2424022.png)

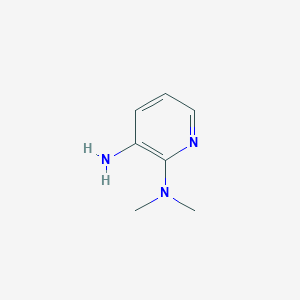

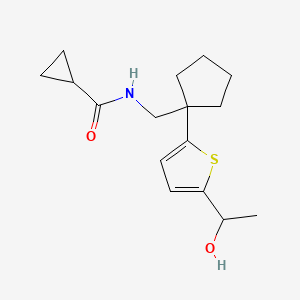

![5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2424026.png)

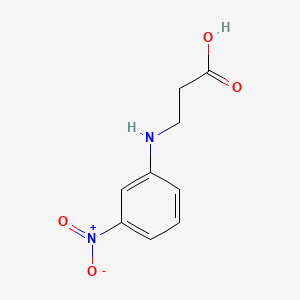

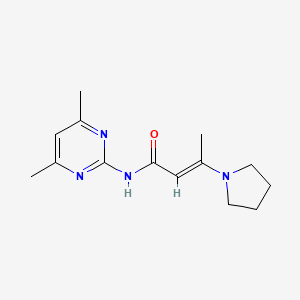

![N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2424028.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2424031.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424040.png)

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)